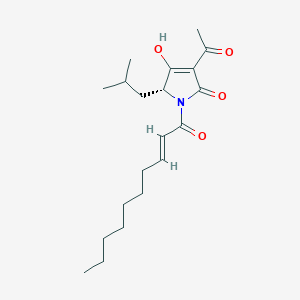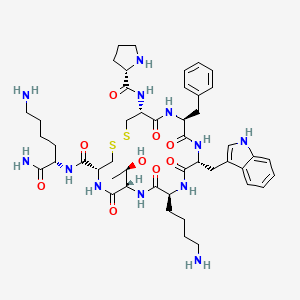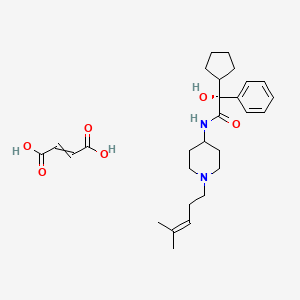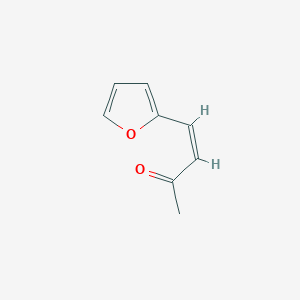
4-(2-Furanyl)-3-buten-2-one
Description
4-(2-Furanyl)-3-buten-2-one, also known as 2-Furanyl-3-buten-2-one, is a compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing a five-membered ring with two nitrogen atoms and two oxygen atoms. It has been used in a variety of research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of novel compounds, and as a tool to study the mechanism of action of various biological systems.
Scientific Research Applications
Synthesis Methodology : 4-(2-Furanyl)-3-buten-2-one can be synthesized through the condensation of furfural and acetone. An optimum condition study revealed that using a molar ratio of furfural to acetone of 1:10, a reaction temperature of 80°C, and 0.6 mol·L-1 ammonia yields a conversion rate of furfural of 91.4% and a selectivity of 72.4% for this compound (Lu Guanzhong, 2008).
Catalytic Processes : The aldol condensation of furfural and acetone over various catalysts is a promising method for producing liquid fuel intermediates, including this compound. This process is significant due to the current shortage of crude oil, offering a pathway to obtain fuels in the diesel and kerosene range (Z. Tišler et al., 2023).
Role in Fuel Production : Research indicates that the aldol condensation of furfural with acetone over basic catalysts can produce furanic adducts like this compound, which can be transformed into high-quality diesel fuels through further hydrogenation (Xiao Kong et al., 2021).
Application in Aromas : this compound has been used as an aroma in various products, including alcohol-free drinks, ice, candies, and gelatines. Its production valorizes the residues of sugar cane treatment, as furfural is obtained from the hydrolysis of sugar cane bagasse (N. Fakhfakh et al., 2008).
Versatility in Organic Synthesis : It serves as a versatile precursor for various organic reactions, contributing to the synthesis of different organic compounds and intermediates in chemical processes.
Properties
IUPAC Name |
(Z)-4-(furan-2-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKGJMYPQZODMI-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328344 | |
| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-(2-Furanyl)-3-buten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
123.00 °C. @ 20.00 mm Hg | |
| Record name | 4-(2-Furanyl)-3-buten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108811-61-6, 623-15-4 | |
| Record name | (Z)-4-(furan-2-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Furyl)-3-buten-2-one, predominantly cis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Furanyl)-3-buten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39.5 °C | |
| Record name | 4-(2-Furanyl)-3-buten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033128 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: Why is 4-(2-Furanyl)-3-buten-2-one considered an important compound in biofuel production?
A1: this compound is a crucial intermediate in the production of biofuels from biomass. It is formed through the aldol condensation reaction of furfural, a platform chemical derived from biomass, and acetone. [] This compound can be further processed through hydrodeoxygenation to produce fuels. []
Q2: How can the selectivity towards this compound production be maximized during the aldol condensation reaction?
A2: Research suggests that utilizing a specific type of biochar catalyst can significantly enhance the selectivity of the aldol condensation reaction towards this compound. A biochar derived from soursop seeds, activated with MgCl2 and calcined at 700 °C, has shown promising results. [] This biochar, containing MgO nanoparticles on its surface, acts as a versatile acidic-basic catalyst. Under optimized conditions, it can achieve 100% selectivity towards this compound with quantitative conversions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



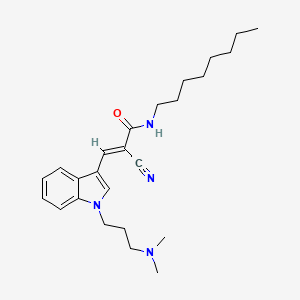


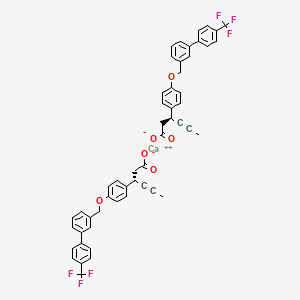
![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)

